molecular formula C20H45N3 B12646199 N'-(2-Aminoethyl)-N,N-dioctylethylenediamine CAS No. 93839-37-3

N'-(2-Aminoethyl)-N,N-dioctylethylenediamine

Cat. No.: B12646199
CAS No.: 93839-37-3
M. Wt: 327.6 g/mol
InChI Key: ZTVRNIVECNHKTG-UHFFFAOYSA-N
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Description

N’-(2-Aminoethyl)-N,N-dioctylethylenediamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two octyl groups attached to the nitrogen atoms of the ethylenediamine backbone. It is a versatile molecule with applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Aminoethyl)-N,N-dioctylethylenediamine typically involves the reaction of ethylenediamine with octyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino groups of ethylenediamine attack the carbon atoms of the octyl halides, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate is used to neutralize the hydrogen halide byproduct.

Industrial Production Methods

In industrial settings, the production of N’-(2-Aminoethyl)-N,N-dioctylethylenediamine can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Aminoethyl)-N,N-dioctylethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reactions with alkyl halides or acyl chlorides are carried out in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N’-(2-Aminoethyl)-N,N-dioctylethylenediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Industry: The compound is used in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N’-(2-Aminoethyl)-N,N-dioctylethylenediamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, making it an effective ligand in coordination chemistry. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)piperazine
  • Tetraethylenepentamine

Uniqueness

N’-(2-Aminoethyl)-N,N-dioctylethylenediamine is unique due to the presence of two long octyl chains, which impart hydrophobic properties to the molecule. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required, such as in the design of surfactants and emulsifiers.

Properties

CAS No.

93839-37-3

Molecular Formula

C20H45N3

Molecular Weight

327.6 g/mol

IUPAC Name

N'-[2-(dioctylamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C20H45N3/c1-3-5-7-9-11-13-18-23(20-17-22-16-15-21)19-14-12-10-8-6-4-2/h22H,3-21H2,1-2H3

InChI Key

ZTVRNIVECNHKTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CCNCCN

Origin of Product

United States

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